molecular formula C19H27NO4 B1324815 Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898770-85-9

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1324815
CAS No.: 898770-85-9
M. Wt: 333.4 g/mol
InChI Key: BKOSUBQDWYUBAF-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound, with a molecular formula of C19H27NO4 and a molecular weight of 333.4 g/mol, is known for its unique structure that includes a morpholine ring, which is a common motif in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate typically involves a multi-step process. One common method starts with the reaction of 4-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential therapeutic properties, it is studied for its effects on different biological pathways.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate can be compared with other morpholine-containing compounds such as:

    Chelonin A: Known for its antimicrobial properties.

    Viloxazine: Used as an antidepressant.

    Reboxetine: Another antidepressant with a similar structure.

    Moclobemide: An antidepressant that also contains a morpholine ring.

These compounds share the morpholine motif but differ in their specific structures and applications, highlighting the unique properties of this compound .

Properties

IUPAC Name

ethyl 6-[4-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-24-19(22)6-4-3-5-18(21)17-9-7-16(8-10-17)15-20-11-13-23-14-12-20/h7-10H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOSUBQDWYUBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642668
Record name Ethyl 6-{4-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-85-9
Record name Ethyl 6-{4-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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